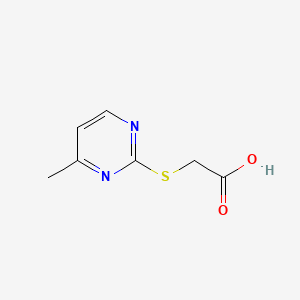

2-(Carboxymethylthio)-4-methylpyrimidine

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 164942. The United Nations designated GHS hazard class pictogram is Corrosive;Irritant, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

Properties

IUPAC Name |

2-(4-methylpyrimidin-2-yl)sulfanylacetic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H8N2O2S/c1-5-2-3-8-7(9-5)12-4-6(10)11/h2-3H,4H2,1H3,(H,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CGMJQRAIQBSTCC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC(=NC=C1)SCC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H8N2O2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00196730 | |

| Record name | ((4-Methylpyrimidin-2-yl)thio)acetic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00196730 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

184.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

46118-95-0 | |

| Record name | 2-[(4-Methyl-2-pyrimidinyl)thio]acetic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=46118-95-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | ((4-Methylpyrimidin-2-yl)thio)acetic acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0046118950 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 46118-95-0 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=164942 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | ((4-Methylpyrimidin-2-yl)thio)acetic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00196730 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | [(4-methylpyrimidin-2-yl)thio]acetic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.051.123 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

"synthesis of 2-(Carboxymethylthio)-4-methylpyrimidine"

An In-depth Technical Guide to the Synthesis of 2-(Carboxymethylthio)-4-methylpyrimidine

Authored by a Senior Application Scientist

Introduction: Strategic Importance of the Pyrimidine Scaffold

The pyrimidine ring is a cornerstone in medicinal chemistry, forming the core of numerous therapeutic agents and biologically active molecules. Its prevalence stems from its ability to engage in various biological interactions, including hydrogen bonding and π-stacking, making it a privileged scaffold in drug design. Within this class, this compound serves as a critical building block and intermediate in the synthesis of more complex molecules, particularly those targeting enzymes and receptors where the thioether and carboxylic acid functionalities can act as key binding motifs or pharmacophores.

This guide provides a comprehensive overview of the predominant synthesis route for this compound, grounded in established chemical principles. We will move beyond a simple recitation of steps to explore the underlying reaction mechanisms, the rationale for specific experimental choices, and the self-validating protocols that ensure reproducibility and high purity of the final compound.

Primary Synthesis Pathway: S-Alkylation of a Pyrimidinethione

The most reliable and widely adopted method for synthesizing this compound is through the nucleophilic substitution reaction (S-alkylation) of 4-methylpyrimidine-2-thione with an appropriate 2-carbon electrophile bearing a carboxyl group or its precursor. The general transformation is depicted below:

// Reactants Thione [label="4-Methylpyrimidine-2-thione", fillcolor="#F1F3F4", fontcolor="#202124"]; Acid [label="Chloroacetic Acid\n(ClCH₂COOH)", fillcolor="#F1F3F4", fontcolor="#202124"]; Base [label="Base (e.g., NaOH, Na₂CO₃)", fillcolor="#F1F3F4", fontcolor="#202124"];

// Intermediate steps Thiolate_Formation [label="Deprotonation", shape=ellipse, style=filled, fillcolor="#FFFFFF", fontcolor="#202124"]; Alkylation [label="SN2 Attack", shape=ellipse, style=filled, fillcolor="#FFFFFF", fontcolor="#202124"]; Workup [label="Acidic Workup\n(Protonation)", shape=ellipse, style=filled, fillcolor="#FFFFFF", fontcolor="#202124"];

// Product Product [label="2-(Carboxymethylthio)-\n4-methylpyrimidine", fillcolor="#EA4335", fontcolor="#FFFFFF"];

// Edges Thione -> Thiolate_Formation; Base -> Thiolate_Formation; Thiolate_Formation -> Alkylation [label="Nucleophilic Thiolate"]; Acid -> Alkylation [label="Electrophile"]; Alkylation -> Workup [label="Intermediate Salt"]; Workup -> Product; } dot Figure 1: General reaction scheme for S-alkylation.

Mechanistic Underpinnings and Rationale

The reaction proceeds via a classic SN2 (bimolecular nucleophilic substitution) mechanism. Understanding this is key to optimizing the reaction and troubleshooting potential issues.

-

Step 1: Deprotonation. 4-Methylpyrimidine-2-thione exists in tautomeric equilibrium with 4-methyl-1,6-dihydropyrimidine-2-thiol. However, the thione form is generally favored. The sulfur atom is a soft nucleophile, but its reactivity is significantly enhanced upon deprotonation by a base to form a thiolate anion. The thiolate is a much stronger nucleophile due to its negative charge and the high polarizability of sulfur.

-

Choice of Base: The selection of the base is a critical parameter. Strong bases like sodium hydroxide (NaOH) or potassium hydroxide (KOH) ensure complete and rapid deprotonation. Weaker bases such as sodium carbonate (Na₂CO₃) or triethylamine (NEt₃) can also be used, often requiring slightly longer reaction times or gentle heating to drive the reaction to completion. The choice may be dictated by the sensitivity of other functional groups in more complex substrates. For this specific synthesis, NaOH is highly effective.

-

-

Step 2: Nucleophilic Attack. The generated thiolate anion then acts as the nucleophile, attacking the electrophilic carbon atom of chloroacetic acid. This carbon is electron-deficient due to the inductive effect of both the chlorine atom and the adjacent carboxylic acid group. The thiolate attacks this carbon, displacing the chloride ion, which is a good leaving group.

-

Step 3: Workup. The immediate product of the SN2 reaction is the sodium salt of the final product. A subsequent acidic workup (e.g., with HCl or H₂SO₄) is required to protonate the carboxylate, yielding the final neutral this compound molecule, which typically precipitates from the aqueous solution due to its lower solubility.

Self-Validating Experimental Protocol

This protocol is designed to be self-validating, meaning that the expected physical changes (dissolution, precipitation) serve as indicators of reaction progress, ensuring a high degree of success.

Materials and Reagents

| Reagent/Material | Molar Mass ( g/mol ) | Quantity (Example Scale) | Moles (mmol) | Notes |

| 4-Methylpyrimidine-2-thione | 126.18 | 1.26 g | 10 | Starting material |

| Sodium Hydroxide (NaOH) | 40.00 | 0.80 g | 20 | Base (2 equivalents) |

| Chloroacetic Acid | 94.50 | 0.95 g | 10 | Alkylating agent |

| Deionized Water | 18.02 | ~50 mL | - | Solvent |

| Concentrated HCl | 36.46 | As needed | - | For workup/acidification |

| Ethanol/Water mixture | - | As needed | - | For recrystallization |

Step-by-Step Methodology

-

Thiolate Formation:

-

To a 100 mL round-bottom flask equipped with a magnetic stir bar, add sodium hydroxide (0.80 g, 20 mmol) and deionized water (20 mL). Stir until the NaOH has completely dissolved.

-

To this basic solution, add 4-methylpyrimidine-2-thione (1.26 g, 10 mmol) in portions. The thione will dissolve upon stirring as the sodium thiolate salt is formed. The solution may appear pale yellow.

-

-

S-Alkylation Reaction:

-

In a separate beaker, dissolve chloroacetic acid (0.95 g, 10 mmol) in deionized water (10 mL).

-

Add the chloroacetic acid solution dropwise to the stirred solution of the thiolate over 10-15 minutes. An exotherm may be observed. The reaction is typically run at room temperature.

-

After the addition is complete, allow the mixture to stir at room temperature for 2-3 hours to ensure the reaction goes to completion. Progress can be monitored by Thin Layer Chromatography (TLC).

-

-

Product Isolation and Purification:

-

After the reaction period, cool the flask in an ice bath.

-

Slowly add concentrated hydrochloric acid (HCl) dropwise while stirring. The target product will begin to precipitate as the solution becomes acidic. Continue adding HCl until the pH of the solution is approximately 2-3 (check with pH paper).

-

Collect the white precipitate by vacuum filtration using a Büchner funnel.

-

Wash the solid product with a small amount of cold deionized water to remove any inorganic salts.

-

The crude product can be purified by recrystallization from an ethanol/water mixture to yield a fine, white crystalline solid.

-

-

Characterization:

-

Melting Point: The purified product should have a sharp melting point, which is reported to be in the range of 187-192 °C.[]

-

Spectroscopy: Confirm the structure using standard analytical techniques such as ¹H NMR, ¹³C NMR, and Mass Spectrometry to ensure the desired product has been obtained with high purity.

-

// Define Nodes start [label="Start", shape=ellipse, style=filled, fillcolor="#34A853", fontcolor="#FFFFFF"]; prep_base [label="1. Prepare NaOH Solution\n(2 eq. in H₂O)", fillcolor="#F1F3F4", fontcolor="#202124"]; add_thione [label="2. Add 4-Methylpyrimidine-2-thione\n(1 eq.)", fillcolor="#F1F3F4", fontcolor="#202124"]; prep_acid [label="3. Prepare Chloroacetic Acid Solution\n(1 eq. in H₂O)", fillcolor="#F1F3F4", fontcolor="#202124"]; reaction [label="4. Combine Solutions & Stir\n(2-3h at RT)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; workup [label="5. Acidify with HCl to pH 2-3", fillcolor="#FBBC05", fontcolor="#202124"]; filtration [label="6. Filter Precipitate", fillcolor="#F1F3F4", fontcolor="#202124"]; purification [label="7. Recrystallize from EtOH/H₂O", fillcolor="#F1F3F4", fontcolor="#202124"]; end [label="End\n(Pure Product)", shape=ellipse, style=filled, fillcolor="#EA4335", fontcolor="#FFFFFF"];

// Define Edges start -> prep_base; prep_base -> add_thione [label="Forms soluble thiolate"]; add_thione -> reaction; prep_acid -> reaction [style=dashed]; reaction -> workup [label="Reaction complete"]; workup -> filtration [label="Product precipitates"]; filtration -> purification; purification -> end; } dot Figure 2: Step-by-step experimental workflow.

Conclusion

The synthesis of this compound via S-alkylation of 4-methylpyrimidine-2-thione is a robust and high-yielding procedure. By understanding the SN2 mechanism, researchers can make informed decisions regarding the choice of base, solvent, and reaction conditions to optimize the synthesis for their specific needs. The detailed protocol provided herein offers a reliable method for obtaining this valuable intermediate in high purity, facilitating its use in further synthetic applications within drug discovery and materials science.

References

An In-depth Technical Guide to the Physicochemical Properties of 2-(Carboxymethylthio)-4-methylpyrimidine

For Researchers, Scientists, and Drug Development Professionals

Authored by: [Your Name/Gemini], Senior Application Scientist

Abstract

This technical guide provides a comprehensive overview of the core physicochemical properties of 2-(Carboxymethylthio)-4-methylpyrimidine, a heterocyclic compound of interest in medicinal chemistry and drug discovery. While specific experimental data for this compound is limited in publicly accessible literature, this guide synthesizes foundational knowledge of pyrimidine chemistry with established analytical methodologies to present a robust framework for its characterization. We will delve into the structural features, predictable physicochemical parameters, and detailed experimental protocols for determining properties such as solubility, stability, and spectral characteristics. This document is intended to serve as a valuable resource for researchers engaged in the synthesis, evaluation, and application of this and related pyrimidine derivatives.

Introduction: The Significance of Pyrimidine Scaffolds

The pyrimidine ring is a cornerstone of medicinal chemistry, forming the structural basis for a vast array of biologically active molecules, including nucleobases and numerous therapeutic agents. The substitutent pattern on the pyrimidine core dictates the molecule's three-dimensional conformation, electronic distribution, and ultimately, its interaction with biological targets. The title compound, this compound, possesses a unique combination of a lipophilic methyl group, a polarizable thioether linkage, and an ionizable carboxylic acid, suggesting a nuanced pharmacological profile. A thorough understanding of its physicochemical properties is therefore a critical prerequisite for any drug development campaign.

Molecular Structure and Foundational Properties

The structural attributes of this compound provide the basis for its chemical behavior and physical properties.

-

Chemical Name: 2-((4-Methylpyrimidin-2-yl)thio)acetic acid

-

CAS Number: 46118-95-0

-

Molecular Formula: C₇H₈N₂O₂S

-

Molecular Weight: 184.22 g/mol

Table 1: Summary of Known and Predicted Physicochemical Properties

| Property | Value | Source |

| Melting Point | 187-192 °C | |

| Boiling Point | 367.4 ± 25.0 °C at 760 mmHg | |

| Appearance | Off-white to light yellow solid | Chemical Supplier Data |

| pKa (Predicted) | 3.17 ± 0.10 | Chemical Supplier Data |

| Storage | 4°C, stored under nitrogen |

Synthesis and Structural Elucidation

The synthesis of 2-thiopyrimidine derivatives is well-documented in the scientific literature.[1][2][3] A common synthetic route involves the reaction of a substituted pyrimidine-2-thiol with an appropriate halo-acetic acid derivative under basic conditions.

Diagram 1: General Synthetic Workflow

Caption: A general workflow for the synthesis and characterization of this compound.

Recommended Protocol for Structural Characterization

Given the absence of published spectral data for the title compound, the following protocols are recommended based on standard analytical techniques for organic molecules.

3.1.1. Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR: To confirm the presence and connectivity of protons. Expected signals would include a singlet for the methyl group, aromatic protons on the pyrimidine ring, a singlet for the methylene protons of the carboxymethylthio group, and a broad singlet for the carboxylic acid proton.

-

¹³C NMR: To identify all unique carbon environments, including the methyl carbon, pyrimidine ring carbons, methylene carbon, and the carbonyl carbon of the carboxylic acid.

3.1.2. Infrared (IR) Spectroscopy

IR spectroscopy is invaluable for identifying key functional groups. Expected characteristic absorption bands would include:

-

O-H stretch (carboxylic acid): Broad band around 2500-3300 cm⁻¹

-

C=O stretch (carboxylic acid): Strong band around 1700-1725 cm⁻¹

-

C=N and C=C stretches (pyrimidine ring): Bands in the 1400-1600 cm⁻¹ region.

-

C-S stretch: Weaker bands in the 600-800 cm⁻¹ region.

3.1.3. Mass Spectrometry (MS)

Mass spectrometry will confirm the molecular weight of the compound. High-resolution mass spectrometry (HRMS) would provide the exact mass, further confirming the elemental composition. Fragmentation patterns can also offer structural insights.

Solubility Profile

The solubility of a drug candidate is a critical determinant of its bioavailability. The presence of both a lipophilic 4-methylpyrimidine moiety and a hydrophilic carboxylic acid group suggests that the solubility of this compound will be pH-dependent.

Experimental Determination of Aqueous Solubility

A standard shake-flask method at various pH values (e.g., 2.0, 5.0, 7.4) is recommended to determine the thermodynamic solubility.

Diagram 2: Workflow for Thermodynamic Solubility Assay

Caption: Experimental workflow for determining the thermodynamic solubility of this compound.

Stability Assessment

Understanding the chemical stability of a compound is crucial for determining its shelf-life and potential degradation pathways.

Recommended Stability Studies

-

Solid-State Stability: The compound should be stored under various temperature and humidity conditions (e.g., 25°C/60% RH, 40°C/75% RH) and analyzed at set time points for the appearance of degradation products using a stability-indicating HPLC method.

-

Solution-State Stability: The stability in various aqueous buffers (pH 2.0, 7.4, 9.0) and in relevant organic solvents should be assessed over time. The degradation kinetics can be determined by monitoring the disappearance of the parent compound.

Crystallinity and Polymorphism

The solid-state properties of a pharmaceutical compound can significantly impact its manufacturing, stability, and bioavailability.

X-ray Crystallography

Single-crystal X-ray diffraction is the gold standard for determining the three-dimensional atomic arrangement of a molecule in the solid state.[4] This technique can elucidate intermolecular interactions, such as hydrogen bonding and π-stacking, which govern the crystal packing.

Thermal Analysis

-

Differential Scanning Calorimetry (DSC): DSC can be used to determine the melting point and enthalpy of fusion, as well as to screen for potential polymorphic forms, which would appear as distinct thermal events.

-

Thermogravimetric Analysis (TGA): TGA measures the change in mass of a sample as a function of temperature, providing information on its thermal stability and decomposition profile.

Conclusion and Future Directions

This compound is a molecule with significant potential in drug discovery, warranting a thorough investigation of its physicochemical properties. This guide has outlined the foundational knowledge and a comprehensive suite of experimental protocols necessary for its complete characterization. Future research should focus on obtaining empirical data for the properties discussed herein, which will be invaluable for advancing this compound through the drug development pipeline. The methodologies presented are robust and widely applicable to the characterization of other novel pyrimidine derivatives.

References

- 1. Synthesis and biological evaluation of 2-thiopyrimidine derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. 2-Thiopyrimidine/chalcone hybrids: design, synthesis, ADMET prediction, and anticancer evaluation as STAT3/STAT5a inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. 2-{[4-(Pyridin-2-yl)pyrimidin-2-yl]sulfanyl}acetic acid - PMC [pmc.ncbi.nlm.nih.gov]

A Technical Guide to the Structural Elucidation of 2-(Carboxymethylthio)-4-methylpyrimidine

Introduction

Pyrimidine and its derivatives are fundamental scaffolds in medicinal chemistry and drug development, forming the core of nucleic acids and a wide array of therapeutic agents.[1][2] The precise structural characterization of novel pyrimidine derivatives is a critical step in understanding their structure-activity relationships (SAR) and ensuring their potential as drug candidates.[3] This guide provides an in-depth, multi-technique approach to the structural elucidation of a specific derivative, 2-(Carboxymethylthio)-4-methylpyrimidine.

This document is designed for researchers, scientists, and drug development professionals, offering not just a series of protocols, but a logical and scientifically-grounded workflow. We will explore the causality behind the selection of analytical techniques and the interpretation of the resulting data, culminating in the unambiguous confirmation of the molecular structure of this compound.

Predicted Molecular Structure and Properties

Based on its name, the expected structure of this compound is as follows:

-

Molecular Formula: C₇H₈N₂O₂S[4]

-

Molecular Weight: 184.22 g/mol [4]

-

Key Functional Groups: Pyrimidine ring, thioether linkage, carboxylic acid, and a methyl group.

The Elucidation Workflow: A Multi-faceted Approach

The comprehensive structural characterization of a novel compound relies on the synergistic application of multiple analytical techniques. Each method provides a unique piece of the structural puzzle. Our workflow for this compound integrates Mass Spectrometry, Nuclear Magnetic Resonance (NMR) Spectroscopy, Infrared (IR) Spectroscopy, and X-ray Crystallography.

Caption: A logical workflow for the structural elucidation of this compound, integrating multiple analytical techniques.

Mass Spectrometry (MS): Unveiling the Molecular Mass and Fragmentation

Mass spectrometry is the initial and indispensable technique for determining the molecular weight and obtaining vital information about the molecule's substructures through fragmentation analysis.

Experimental Protocol (Electron Impact - Mass Spectrometry - EI-MS)

-

Sample Preparation: A dilute solution of the purified compound is prepared in a volatile organic solvent (e.g., methanol or acetonitrile).

-

Ionization: The sample is introduced into the mass spectrometer where it is vaporized and bombarded with a high-energy electron beam (typically 70 eV) to induce ionization and fragmentation.

-

Analysis: The resulting positively charged ions and fragment ions are accelerated and separated based on their mass-to-charge ratio (m/z).

-

Detection: A detector records the abundance of each ion, generating a mass spectrum.

Expected Data and Interpretation

The mass spectrum of this compound is expected to exhibit a molecular ion peak (M⁺) corresponding to its molecular weight. The fragmentation pattern will be characteristic of the pyrimidine core and its substituents.

| Expected Fragment (m/z) | Proposed Structure/Loss | Significance |

| 184 | [C₇H₈N₂O₂S]⁺ (Molecular Ion) | Confirms the molecular weight of the compound. |

| 139 | [M - COOH]⁺ | Loss of the carboxyl group, a common fragmentation for carboxylic acids. |

| 124 | [M - CH₂COOH]⁺ | Cleavage of the carboxymethyl group. |

| 95 | [4-methylpyrimidine-2-thiol]⁺ | Cleavage of the C-S bond, indicating the thioether linkage. |

| 79 | [Pyrimidine-thiol]⁺ | Loss of the methyl group from the pyrimidine ring. |

The fragmentation of pyrimidine derivatives often involves characteristic cleavages of the ring and its substituents.[5][6][7] The presence of a thioether linkage and a carboxylic acid will lead to predictable fragmentation pathways, such as the loss of the carboxyl group and cleavage at the C-S bond.[6]

Caption: A simplified representation of the predicted major fragmentation pathways for this compound in EI-MS.

Nuclear Magnetic Resonance (NMR) Spectroscopy: Mapping the Connectivity

NMR spectroscopy is arguably the most powerful tool for elucidating the detailed structure of organic molecules, providing information on the chemical environment, connectivity, and spatial relationships of atoms.

Experimental Protocol (¹H, ¹³C, and 2D NMR)

-

Sample Preparation: The sample (5-10 mg) is dissolved in a deuterated solvent (e.g., DMSO-d₆ or CDCl₃) and placed in an NMR tube. A small amount of tetramethylsilane (TMS) is often added as an internal standard.

-

¹H NMR: A proton NMR spectrum is acquired to identify the number of different types of protons, their chemical shifts (δ), spin-spin coupling patterns (multiplicity), and integration (relative number of protons).

-

¹³C NMR: A carbon-13 NMR spectrum is obtained to determine the number of different types of carbon atoms and their chemical environments.

-

2D NMR (COSY, HSQC, HMBC): Two-dimensional NMR experiments are performed to establish correlations between protons (COSY), between protons and directly attached carbons (HSQC), and between protons and carbons separated by two or three bonds (HMBC).

Expected Data and Interpretation

¹H NMR:

| Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~12-13 | Singlet (broad) | 1H | -COOH |

| ~8.5 | Doublet | 1H | Pyrimidine H-6 |

| ~7.0 | Doublet | 1H | Pyrimidine H-5 |

| ~3.9 | Singlet | 2H | -S-CH₂- |

| ~2.5 | Singlet | 3H | -CH₃ |

¹³C NMR:

| Predicted Chemical Shift (δ, ppm) | Assignment |

| ~170 | -COOH |

| ~168 | Pyrimidine C-2 |

| ~165 | Pyrimidine C-4 |

| ~158 | Pyrimidine C-6 |

| ~118 | Pyrimidine C-5 |

| ~35 | -S-CH₂- |

| ~24 | -CH₃ |

The chemical shifts are influenced by the electron-withdrawing nature of the pyrimidine ring and the carboxylic acid group.[8][9] 2D NMR experiments are crucial for unambiguous assignments. For instance, an HMBC experiment would show a correlation between the protons of the methyl group (~2.5 ppm) and the C-4 carbon of the pyrimidine ring (~165 ppm), confirming the position of the methyl group.

Infrared (IR) Spectroscopy: Identifying Key Functional Groups

FTIR spectroscopy is a rapid and non-destructive technique used to identify the presence of specific functional groups within a molecule based on their characteristic vibrational frequencies.[10]

Experimental Protocol (Attenuated Total Reflectance - ATR-FTIR)

-

Sample Preparation: A small amount of the solid sample is placed directly on the ATR crystal.

-

Analysis: An infrared beam is passed through the crystal and interacts with the sample. The detector measures the absorption of infrared radiation at different wavenumbers.

Expected Data and Interpretation

| Wavenumber (cm⁻¹) | Vibrational Mode | Functional Group |

| 3300-2500 (broad) | O-H stretch | Carboxylic Acid |

| ~1700 | C=O stretch | Carboxylic Acid |

| ~1600 & ~1480 | C=N and C=C stretches | Pyrimidine Ring |

| ~1300-1400 | C-H bend | -CH₃ and -CH₂- |

| ~700-600 | C-S stretch | Thioether |

The broad absorption band in the 3300-2500 cm⁻¹ region is highly characteristic of the hydrogen-bonded O-H stretch of a carboxylic acid.[11][12] The strong absorption around 1700 cm⁻¹ further confirms the presence of the carbonyl group.[11]

X-ray Crystallography: The Definitive 3D Structure

Single-crystal X-ray diffraction is the gold standard for molecular structure determination, providing an unambiguous three-dimensional model of the molecule's atomic arrangement in the solid state.

Experimental Protocol

-

Crystal Growth: High-quality single crystals of the compound are grown, typically by slow evaporation of a saturated solution.

-

Data Collection: A suitable crystal is mounted on a diffractometer and irradiated with a monochromatic X-ray beam. The diffraction pattern is collected as the crystal is rotated.[13]

-

Structure Solution and Refinement: The diffraction data is used to solve the crystal structure and refine the atomic positions to generate a final, highly accurate 3D model of the molecule.[14]

Expected Outcome

A successful X-ray crystallographic analysis will provide precise bond lengths, bond angles, and torsional angles, definitively confirming the connectivity and stereochemistry of this compound. This technique would unequivocally establish the attachment of the carboxymethylthio group at the C-2 position and the methyl group at the C-4 position of the pyrimidine ring.[14][15]

Conclusion

The structural elucidation of this compound is a systematic process that relies on the convergence of evidence from multiple analytical techniques. Mass spectrometry provides the initial confirmation of the molecular formula and key fragments. NMR spectroscopy then maps out the intricate proton and carbon framework and their connectivity. IR spectroscopy offers rapid confirmation of the essential functional groups. Finally, X-ray crystallography, when feasible, delivers the ultimate, unambiguous proof of the three-dimensional structure. This integrated approach ensures the scientific integrity and trustworthiness of the structural assignment, a cornerstone for any further research and development involving this compound.

References

- 1. Structure-Activity Relationships of Pyrimidine Derivatives and their Biological Activity - A Review - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Structure-Activity Relationships of Pyrimidine Derivatives and their Biological Activity - A Review | Bentham Science [eurekaselect.com]

- 3. researchgate.net [researchgate.net]

- 4. Page loading... [guidechem.com]

- 5. sphinxsai.com [sphinxsai.com]

- 6. article.sapub.org [article.sapub.org]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

- 9. researchgate.net [researchgate.net]

- 10. agilent.com [agilent.com]

- 11. researchgate.net [researchgate.net]

- 12. ri.conicet.gov.ar [ri.conicet.gov.ar]

- 13. scispace.com [scispace.com]

- 14. Design, Synthesis, and Biological Evaluation of Heterocyclic-Fused Pyrimidine Chemotypes Guided by X-ray Crystal Structure with Potential Antitumor and Anti-multidrug Resistance Efficacy Targeting the Colchicine Binding Site - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. pubs.acs.org [pubs.acs.org]

An In-depth Technical Guide to 2-((4-Methylpyrimidin-2-yl)thio)acetic acid (CAS 46118-95-0)

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-((4-Methylpyrimidin-2-yl)thio)acetic acid, registered under CAS number 46118-95-0, is a pyrimidine derivative with potential applications in medicinal chemistry and drug development. The pyrimidine scaffold is a fundamental heterocyclic motif present in numerous biologically active compounds, including nucleobases and a wide array of pharmaceuticals.[1][2][3][4] The incorporation of a thioacetic acid moiety at the 2-position and a methyl group at the 4-position of the pyrimidine ring suggests that this compound may serve as a versatile building block for the synthesis of novel therapeutic agents. This guide provides a comprehensive overview of its physicochemical properties, a detailed synthesis protocol, analytical characterization methods, and a discussion of its potential biological activities based on the known pharmacology of structurally related molecules.

Physicochemical Properties

A summary of the key physicochemical properties of 2-((4-Methylpyrimidin-2-yl)thio)acetic acid is presented in the table below. These properties are essential for its handling, formulation, and application in experimental settings.

| Property | Value | Source |

| CAS Number | 46118-95-0 | [5] |

| Molecular Formula | C7H8N2O2S | [5] |

| Molecular Weight | 184.22 g/mol | [5] |

| Appearance | Light yellow powder/solid | Thermo Fisher Scientific |

| Melting Point | 187-192 °C | [5] |

| Boiling Point | 367.4 ± 25.0 °C at 760 mmHg | [5] |

| InChI Key | CGMJQRAIQBSTCC-UHFFFAOYSA-N | [5] |

| Purity | ≥98% | [5] |

| Storage | 4°C, stored under nitrogen | [5] |

Synthesis and Purification

The synthesis of 2-((4-methylpyrimidin-2-yl)thio)acetic acid can be achieved through a nucleophilic substitution reaction. A plausible and efficient method involves the reaction of 4-methyl-2-mercaptopyrimidine with an α-haloacetic acid, such as chloroacetic acid, in the presence of a base. This general approach is widely used for the synthesis of similar pyrimidine-thioacetic acid derivatives.[6]

Experimental Protocol: Synthesis of 2-((4-Methylpyrimidin-2-yl)thio)acetic acid

Objective: To synthesize 2-((4-methylpyrimidin-2-yl)thio)acetic acid from 4-methyl-2-mercaptopyrimidine and chloroacetic acid.

Materials:

-

4-methyl-2-mercaptopyrimidine

-

Chloroacetic acid

-

Sodium hydroxide (NaOH)

-

Ethanol

-

Water

-

Hydrochloric acid (HCl) for acidification

-

Standard laboratory glassware and equipment (round-bottom flask, condenser, magnetic stirrer, etc.)

-

Filtration apparatus

-

pH meter or pH paper

Procedure:

-

Dissolution of Reactants: In a round-bottom flask equipped with a magnetic stirrer, dissolve 4-methyl-2-mercaptopyrimidine in ethanol. In a separate beaker, prepare a solution of sodium hydroxide in water.

-

Formation of Thiolate: Slowly add the sodium hydroxide solution to the ethanolic solution of 4-methyl-2-mercaptopyrimidine with continuous stirring. This will deprotonate the thiol group to form the more nucleophilic sodium thiolate.

-

Nucleophilic Substitution: To the resulting solution, add a solution of chloroacetic acid in water dropwise.

-

Reaction Monitoring: Heat the reaction mixture to reflux and monitor the progress of the reaction using thin-layer chromatography (TLC).

-

Work-up: After the reaction is complete (as indicated by TLC), cool the mixture to room temperature. Remove the ethanol under reduced pressure.

-

Precipitation: Dilute the remaining aqueous solution with water and acidify to a pH of approximately 3-4 with hydrochloric acid. The product, 2-((4-methylpyrimidin-2-yl)thio)acetic acid, will precipitate out of the solution.

-

Purification: Collect the precipitate by vacuum filtration, wash with cold water to remove any inorganic impurities, and then dry under vacuum. For higher purity, the crude product can be recrystallized from a suitable solvent such as an ethanol/water mixture.

Caption: Workflow for the synthesis of 2-((4-methylpyrimidin-2-yl)thio)acetic acid.

Analytical Characterization

The synthesized compound should be thoroughly characterized to confirm its identity and purity. The following analytical techniques are recommended:

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H and 13C NMR are crucial for structural elucidation. The 1H NMR spectrum is expected to show characteristic signals for the methyl protons, the pyrimidine ring protons, and the methylene protons of the thioacetic acid moiety.[7][8] The 13C NMR spectrum will provide information on the carbon framework of the molecule.[7]

-

Mass Spectrometry (MS): Mass spectrometry will confirm the molecular weight of the compound.[9] High-resolution mass spectrometry (HRMS) can be used to determine the exact mass and confirm the elemental composition.

-

Infrared (IR) Spectroscopy: IR spectroscopy will show characteristic absorption bands for the functional groups present, such as the C=O of the carboxylic acid, the O-H of the carboxylic acid, and the C=N and C=C bonds of the pyrimidine ring.

-

Elemental Analysis: Elemental analysis for carbon, hydrogen, nitrogen, and sulfur will provide the empirical formula of the compound.

Potential Research Applications and Inferred Biological Activity

While specific biological data for CAS 46118-95-0 is not extensively reported in the public domain, the pyrimidine core and the thioacetic acid side chain suggest several potential avenues for research in drug development. Pyrimidine derivatives are known to exhibit a broad spectrum of pharmacological activities.[1][4][10][11]

Antimicrobial Activity: Many pyrimidine derivatives have demonstrated potent antibacterial and antifungal properties.[2][12] The thioether linkage and the carboxylic acid group in 2-((4-methylpyrimidin-2-yl)thio)acetic acid could contribute to its potential as a novel antimicrobial agent. The compound could be screened against a panel of pathogenic bacteria and fungi to evaluate its efficacy.

Anti-inflammatory Activity: Certain pyrimidine derivatives have been shown to possess anti-inflammatory properties.[10] The structural features of this compound might allow it to interact with enzymes or receptors involved in the inflammatory cascade.

Anticancer Activity: The pyrimidine ring is a key component of several anticancer drugs.[1][4] It is plausible that 2-((4-methylpyrimidin-2-yl)thio)acetic acid could serve as a scaffold for the development of new anticancer agents. It could be tested for its cytotoxic effects on various cancer cell lines.

Enzyme Inhibition: The thioacetic acid moiety could act as a chelating group for metal ions in the active sites of metalloenzymes or as a reactive handle for covalent modification of enzyme targets. For instance, similar thioacetic acid-based compounds have been investigated as inhibitors of microsomal prostaglandin E synthase-1 (mPGES-1), an enzyme involved in inflammation and cancer.[13]

Hypothetical Signaling Pathway Involvement

Based on the known activities of similar pyrimidine-based compounds, a hypothetical involvement in a signaling pathway can be proposed. For example, if the compound exhibits anti-inflammatory activity, it might inhibit key enzymes in the arachidonic acid cascade, such as cyclooxygenases (COX) or lipoxygenases (LOX), or modulate the activity of transcription factors like NF-κB.

Caption: Hypothetical anti-inflammatory mechanism of action for CAS 46118-95-0.

Conclusion

2-((4-Methylpyrimidin-2-yl)thio)acetic acid (CAS 46118-95-0) is a chemical compound with significant potential for use in drug discovery and development. Its pyrimidine core, a well-established pharmacophore, combined with a reactive thioacetic acid side chain, makes it an attractive starting point for the synthesis of novel bioactive molecules. While further research is needed to fully elucidate its biological activities and mechanism of action, this guide provides a solid foundation for researchers and scientists to begin exploring the potential of this compound in their respective fields. The provided synthesis and characterization protocols offer a practical starting point for its preparation and validation in a laboratory setting.

References

- 1. jddtonline.info [jddtonline.info]

- 2. researchgate.net [researchgate.net]

- 3. mdpi.com [mdpi.com]

- 4. pharmatutor.org [pharmatutor.org]

- 5. 2-((4-Methylpyrimidin-2-yl)thio)acetic acid | 46118-95-0 [sigmaaldrich.com]

- 6. Buy 2-((4-Phenylpyrimidin-2-yl)thio)acetic acid (EVT-5407034) | 88768-48-3 [evitachem.com]

- 7. Thio Analogs of Pyrimidine Bases: Synthesis, Spectroscopic Study, and In Silico Biological Activity Evaluation of New 2-o-(m- and p-)Chlorobenzylthio-6-Methyl-5-Piperidino-(Morpholino-)Methyluracils - PMC [pmc.ncbi.nlm.nih.gov]

- 8. kgroup.du.edu [kgroup.du.edu]

- 9. article.sapub.org [article.sapub.org]

- 10. Synthesis pharmacological evaluation and docking studies of pyrimidine derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. pnrjournal.com [pnrjournal.com]

- 12. Synthesis and biological activity of 2-[6-methyl-4-(thietan-3-yloxy)pyrimidin-2-ylthio]acetohydrazide derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Identification of 2-(thiophen-2-yl)acetic Acid-Based Lead Compound for mPGES-1 Inhibition - PMC [pmc.ncbi.nlm.nih.gov]

The Biological Versatility of Pyrimidine Derivatives: A Technical Guide for Drug Discovery Professionals

Introduction: The Privileged Scaffold

The pyrimidine nucleus, a six-membered aromatic heterocycle with nitrogen atoms at positions 1 and 3, is a cornerstone of life itself. As a fundamental component of nucleobases like cytosine, thymine, and uracil, it forms the very alphabet of our genetic code in DNA and RNA.[1][2][3][4] This inherent biological relevance makes the pyrimidine scaffold a "privileged structure" in medicinal chemistry. Its derivatives have been a fertile ground for the discovery of therapeutic agents, demonstrating a remarkable breadth of pharmacological activities.[2][5][6][7] This guide provides an in-depth exploration of the diverse biological activities of pyrimidine derivatives, the mechanisms underpinning these actions, and the practical experimental protocols used to validate them, tailored for researchers and scientists in the field of drug development.

Section 1: The Spectrum of Biological Activity

The structural versatility of the pyrimidine ring allows for the synthesis of a vast library of derivatives, many of which have been developed into clinically successful drugs.[2][8] These compounds exert their effects across a wide range of therapeutic areas by interacting with various biological targets.[1][4]

Anticancer Activity: A Multi-pronged Assault on Malignancy

Pyrimidine derivatives are prominent in oncology, employing diverse mechanisms to combat cancer cell proliferation.[1][4][5][9]

-

Antimetabolites: The classic example is 5-Fluorouracil (5-FU) , a cornerstone in treating colorectal, breast, and other cancers.[10][11] 5-FU functions as a "fraudulent" base. After intracellular conversion to active metabolites, it primarily inhibits thymidylate synthase (TS), an enzyme critical for the synthesis of thymidine, a necessary component of DNA.[10][12][13][14] This leads to a "thymineless death" in rapidly dividing cancer cells.[12][13] Furthermore, its metabolites can be misincorporated into both RNA and DNA, disrupting their normal function and triggering cell death.[10][12][14]

-

Kinase Inhibitors: Protein kinases are crucial regulators of cell signaling pathways that are often deregulated in cancer.[15] Many pyrimidine derivatives have been designed to act as potent and selective kinase inhibitors.[1][15][16] They often function as ATP-competitive inhibitors, binding to the kinase's active site and blocking the signaling cascades that drive cell growth, proliferation, and survival.[15][17] The pyrazolo[3,4-d]pyrimidine scaffold, for instance, is an isostere of the adenine ring of ATP, making it an effective framework for designing kinase inhibitors.[17]

Antiviral Activity: Halting Viral Replication

The structural similarity of pyrimidine derivatives to natural nucleosides makes them ideal candidates for antiviral drugs.

-

Reverse Transcriptase Inhibition: A landmark example is Zidovudine (AZT) , the first drug approved for the treatment of HIV.[18] AZT is a nucleoside analog reverse-transcriptase inhibitor (NRTI).[18][19][20] Inside a host cell, it is converted to its active triphosphate form.[19][21] The viral enzyme, reverse transcriptase, mistakenly incorporates this activated AZT into the growing viral DNA chain instead of the natural thymidine triphosphate.[19][22] Because AZT lacks the necessary 3'-hydroxyl group, it acts as a chain terminator, prematurely halting DNA synthesis and thus preventing the virus from replicating.[19][21][22]

Antimicrobial Activity: Combating Bacterial and Fungal Pathogens

Pyrimidine derivatives have demonstrated significant potential as antibacterial and antifungal agents.[2][7][23] Fused pyrimidine systems, in particular, have shown enhanced potency against various bacterial strains.[2] Their mechanisms often involve the inhibition of essential microbial enzymes or pathways not present in mammalian cells, providing a degree of selective toxicity.

Anti-inflammatory and Other Activities

The therapeutic reach of pyrimidines extends to other significant areas:

-

Anti-inflammatory: Certain pyrimidine derivatives exhibit potent anti-inflammatory effects by inhibiting key mediators of inflammation, such as cyclooxygenase (COX) enzymes (specifically COX-2), prostaglandin E2, and various cytokines.[24][25][26]

-

Cardiovascular: Some derivatives have been investigated for their utility as cardiovascular agents, including antihypertensive effects.[3][6][27]

The following table summarizes key examples of pyrimidine-based drugs and their mechanisms.

| Drug Name | Biological Activity | Core Mechanism of Action |

| 5-Fluorouracil | Anticancer | Inhibits thymidylate synthase, leading to "thymineless death"; incorporates into RNA and DNA.[10][12][13][14] |

| Zidovudine (AZT) | Antiviral (Anti-HIV) | Nucleoside analog that inhibits viral reverse transcriptase by causing DNA chain termination.[18][19][21][22] |

| Imatinib | Anticancer | A pyrimidine-containing kinase inhibitor targeting BCR-ABL in chronic myeloid leukemia. |

| Piroxicam | Anti-inflammatory | A non-steroidal anti-inflammatory drug (NSAID) that inhibits cyclooxygenase (COX) enzymes.[25] |

Section 2: Experimental Evaluation of Biological Activity

The journey from a synthesized compound to a potential drug candidate is paved with rigorous biological testing.[28][29][30] The initial assessment typically involves a cascade of in vitro assays to determine potency, efficacy, and mechanism of action.[28][29]

Workflow for Screening Pyrimidine Derivatives

The logical flow of screening new chemical entities involves a tiered approach, starting with broad primary assays and moving towards more complex, mechanism-specific studies.

References

- 1. Pyrimidine: A Privileged Scaffold for the Development of Anticancer Agents as Protein Kinase Inhibitors (Recent Update) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. ijpsjournal.com [ijpsjournal.com]

- 3. juniperpublishers.com [juniperpublishers.com]

- 4. Anti-cancer pyrimidines in diverse scaffolds: a review of patent literature - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Pyrimidine derivatives: Recent discoveries and development towards its medicinal impact | GSC Advanced Research and Reviews [gsconlinepress.com]

- 6. Diverse Biological Activity of Pyrimidine Derivatives: A Review - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. pharmatutor.org [pharmatutor.org]

- 9. Novel Pyrimidine Derivatives as Potential Anticancer Agents: Synthesis, Biological Evaluation and Molecular Docking Study - PMC [pmc.ncbi.nlm.nih.gov]

- 10. fulltext.calis.edu.cn [fulltext.calis.edu.cn]

- 11. researchgate.net [researchgate.net]

- 12. droracle.ai [droracle.ai]

- 13. Fluorouracil - Wikipedia [en.wikipedia.org]

- 14. 5-Fluorouracil: Mechanisms of Resistance and Reversal Strategies - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Pyrimidine-based compounds as new promising protein kinase inhibitors for cancer treatment. [iris.uniroma1.it]

- 16. Pyrimidine scaffold dual-target kinase inhibitors for cancer diseases: A review on design strategies, synthetic approaches, and structure-activity relationship (2018‒2023) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. Recent developments in anticancer kinase inhibitors based on the pyrazolo[3,4- d ]pyrimidine scaffold - RSC Medicinal Chemistry (RSC Publishing) DOI:10.1039/D0MD00227E [pubs.rsc.org]

- 18. Zidovudine - Wikipedia [en.wikipedia.org]

- 19. What is the mechanism of Zidovudine? [synapse.patsnap.com]

- 20. AZT (zidovudine, Retrovir) | CATIE - Canada's source for HIV and hepatitis C information [catie.ca]

- 21. Azt - Mechanism, Indication, Contraindications, Dosing, Adverse Effect, Interaction, Renal Dose, Hepatic Dose | Drug Index | Pediatric Oncall [pediatriconcall.com]

- 22. AZT | Antiviral Drug, AIDS Treatment, Mechanism of Action, & Facts | Britannica [britannica.com]

- 23. Synthesis, antimicrobial, anti-inflammatory, antioxidant and cytotoxicity of new pyrimidine and pyrimidopyrimidine derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 24. Research developments in the syntheses, anti-inflammatory activities and structure–activity relationships of pyrimidines - PMC [pmc.ncbi.nlm.nih.gov]

- 25. mdpi.com [mdpi.com]

- 26. ijpsonline.com [ijpsonline.com]

- 27. researchgate.net [researchgate.net]

- 28. sygnaturediscovery.com [sygnaturediscovery.com]

- 29. accio.github.io [accio.github.io]

- 30. researchgate.net [researchgate.net]

The Versatile Thio-Substituted Pyrimidine Scaffold: A Technical Guide to Its Applications in Drug Discovery and Materials Science

Introduction: The Enduring Significance of the Pyrimidine Core

The pyrimidine ring system is a cornerstone of heterocyclic chemistry, forming the central scaffold of essential biomolecules like nucleic acids and a plethora of medicinally active compounds. The strategic introduction of a sulfur atom, creating thio-substituted pyrimidines, dramatically expands the chemical space and unlocks a remarkable array of potential applications. This technical guide provides an in-depth exploration of the synthesis, mechanisms of action, and diverse applications of thio-substituted pyrimidines, tailored for researchers, scientists, and professionals in drug development and materials science. We will delve into the causality behind experimental choices and present self-validating protocols, offering a comprehensive resource grounded in scientific integrity.

I. The Medicinal Chemistry Landscape of Thio-Substituted Pyrimidines

The incorporation of a thio-group into the pyrimidine ring imparts unique physicochemical properties that enhance biological activity. This has led to the development of numerous potent therapeutic agents across various disease areas.

A. Anticancer Activity: Targeting Key Signaling Pathways

Thio-substituted pyrimidines have emerged as a privileged scaffold in the design of novel anticancer agents, primarily through their ability to inhibit crucial protein kinases involved in tumor growth and proliferation.[1]

One of the most well-established anticancer mechanisms of thio-substituted pyrimidines is the inhibition of VEGFR-2, a key regulator of angiogenesis, the process of new blood vessel formation that is essential for tumor growth and metastasis.[2][3][4] Thieno[2,3-d]pyrimidine derivatives, in particular, have shown significant promise as VEGFR-2 inhibitors.[1][3] These compounds typically act as ATP-competitive inhibitors, binding to the kinase domain of VEGFR-2 and preventing the phosphorylation of downstream signaling molecules. This blockade of the VEGFR-2 signaling cascade ultimately leads to the inhibition of endothelial cell proliferation, migration, and tube formation, thereby cutting off the tumor's blood supply.[2][3] Molecular docking studies have revealed that the thieno[2,3-d]pyrimidine core can form key hydrogen bond interactions with amino acid residues in the ATP-binding pocket of VEGFR-2, contributing to their high binding affinity and inhibitory potency.[3]

Signaling Pathway: VEGFR-2 Inhibition by Thieno[2,3-d]pyrimidines

Caption: VEGFR-2 signaling and its inhibition by thieno[2,3-d]pyrimidines.

This protocol outlines a general method for the synthesis of thieno[2,3-d]pyrimidine derivatives, which can be adapted based on the desired substitutions.

Step 1: Synthesis of the Thiophene Intermediate

-

Combine equimolar amounts of an appropriate active methylene nitrile, an aldehyde, and elemental sulfur in ethanol.

-

Add a catalytic amount of a base, such as triethylamine or piperidine.

-

Reflux the mixture for 2-4 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

-

After completion, cool the reaction mixture and pour it into ice-cold water.

-

Collect the precipitated solid by filtration, wash with water, and dry to obtain the 2-aminothiophene-3-carbonitrile derivative.

Step 2: Cyclization to form the Thieno[2,3-d]pyrimidine Core

-

Dissolve the 2-aminothiophene-3-carbonitrile derivative in an excess of formic acid or a mixture of formic acid and acetic anhydride.

-

Reflux the mixture for 6-8 hours.

-

Monitor the reaction by TLC.

-

After completion, cool the reaction mixture and neutralize it with a base (e.g., sodium bicarbonate solution).

-

Collect the precipitated solid, wash with water, and recrystallize from a suitable solvent (e.g., ethanol) to yield the thieno[2,3-d]pyrimidin-4(3H)-one.

Step 3: Functionalization of the Thieno[2,3-d]pyrimidine Core

-

The thieno[2,3-d]pyrimidin-4(3H)-one can be further functionalized at various positions. For example, chlorination of the 4-position can be achieved using phosphoryl chloride (POCl₃).

-

The resulting 4-chloro-thieno[2,3-d]pyrimidine can then undergo nucleophilic substitution reactions with various amines or other nucleophiles to introduce diverse side chains.

Data Presentation: Anticancer Activity of Thio-Substituted Pyrimidines

| Compound Class | Specific Derivative | Target Cancer Cell Line | IC₅₀ (µM) | Reference |

| Thieno[2,3-d]pyrimidine | Compound 17f | HCT-116 (Colon) | 2.80 ± 0.16 | [3] |

| Thieno[2,3-d]pyrimidine | Compound 17f | HepG2 (Liver) | 4.10 ± 0.45 | [3] |

| Thiazolo[4,5-d]pyrimidine | Compound 2b | IGROV1 (Ovarian) | Growth % -5.14 at 10⁻⁵ M | [5] |

| 2-Thiopyrimidine/Chalcone Hybrid | Compound 9n | K-562 (Leukemia) | 0.77 | [6] |

B. Antiviral Activity: A Host-Directed Approach

Thio-substituted pyrimidines, particularly thiopurines like 6-thioguanine (6-TG), have demonstrated potent antiviral activity against a range of viruses, including influenza A virus and coronaviruses.[7][8][9][10][11] Their mechanism of action is particularly intriguing as it represents a host-directed antiviral strategy, which may offer a higher barrier to the development of viral resistance.[7]

Many viruses rely on the host cell's endoplasmic reticulum (ER) for the synthesis and processing of their glycoproteins.[7] Thiopurines like 6-TG have been shown to induce the Unfolded Protein Response (UPR), a cellular stress response that is activated when misfolded proteins accumulate in the ER.[7][8][9] The activation of the UPR by these compounds selectively disrupts the synthesis and maturation of viral glycoproteins without significantly affecting host protein synthesis.[7][8] This leads to a reduction in the production of infectious viral particles. The UPR is a complex signaling network involving three main sensor proteins: IRE1, PERK, and ATF6. Thiopurine-induced UPR activation leads to the downstream expression of genes that can ultimately impede viral replication.[7][8]

Signaling Pathway: Antiviral Mechanism of Thiopurines via UPR Activation

Caption: Thiopurines activate the UPR, disrupting viral glycoprotein synthesis.

This protocol describes a general method for evaluating the antiviral activity of thio-substituted pyrimidines using a plaque reduction assay.

Step 1: Cell Culture and Virus Propagation

-

Culture a suitable host cell line (e.g., Madin-Darby Canine Kidney (MDCK) cells for influenza virus) in appropriate growth medium.

-

Propagate the virus stock in the host cells and determine the viral titer (plaque-forming units per milliliter, PFU/mL).

Step 2: Cytotoxicity Assay

-

Determine the non-toxic concentration range of the test compounds on the host cells using a standard cytotoxicity assay (e.g., MTT assay).

Step 3: Plaque Reduction Assay

-

Seed host cells in 6-well plates and grow to confluency.

-

Infect the cell monolayers with a known amount of virus (e.g., 100 PFU/well).

-

After a 1-hour adsorption period, remove the virus inoculum and wash the cells.

-

Overlay the cells with a medium containing various concentrations of the test compound (below the cytotoxic level) and a solidifying agent (e.g., agar or methylcellulose).

-

Incubate the plates at the optimal temperature for virus replication.

-

After the incubation period (typically 2-3 days), fix and stain the cells (e.g., with crystal violet) to visualize the plaques.

-

Count the number of plaques in each well and calculate the percentage of plaque reduction compared to the untreated virus control. The concentration that reduces the plaque number by 50% (IC₅₀) is determined.

Data Presentation: Antiviral Activity of Thio-Substituted Pyrimidines

| Compound Class | Specific Derivative | Target Virus | Host Cell Line | IC₅₀ (µM) | Reference |

| Pyrimidine Thioglycoside | Compound 6f | SARS-CoV-2 | Vero E6 | 15.41 | [12] |

| Pyrimidine Thioglycoside | Compound 6e | SARS-CoV-2 | Vero E6 | 18.47 | [12] |

| Pyrimidine Thioglycoside | Compound 10a | H5N1 | MDCK | 83% inhibition at 0.25 µM | [13] |

| Pyrimidine Thioglycoside | Compound 10b | H5N1 | MDCK | 86% inhibition at 0.25 µM | [13] |

C. Antifungal and Antimicrobial Activity

Thio-substituted pyrimidines also exhibit significant potential as antifungal and antimicrobial agents. Their broad spectrum of activity makes them attractive candidates for the development of new treatments for infectious diseases.[14]

Some pyrimidine-based fungicides are known to act by inhibiting the NADH oxidoreductase of complex I in the mitochondrial respiratory chain.[15][16] This inhibition disrupts the electron transport chain, leading to a decrease in ATP production and ultimately causing fungal cell death. While the exact mechanism for all thio-substituted pyrimidines is not fully elucidated, this represents a key target for many antifungal pyrimidine derivatives.

This protocol outlines a common method for assessing the in vitro antifungal activity of compounds.[15][17]

Step 1: Preparation of Test Compounds and Fungal Cultures

-

Dissolve the test compounds in a suitable solvent (e.g., DMSO) to prepare stock solutions.

-

Culture the target fungal strains (e.g., Botrytis cinerea) on a suitable agar medium (e.g., Potato Dextrose Agar, PDA).

Step 2: Poison Plate Assay

-

Prepare PDA medium and autoclave it.

-

While the medium is still molten, add the test compound at the desired final concentration.

-

Pour the amended PDA into sterile Petri dishes and allow it to solidify.

-

Inoculate the center of each plate with a mycelial plug (e.g., 5 mm diameter) from a fresh fungal culture.

-

Incubate the plates at the optimal temperature for fungal growth.

-

After a defined incubation period, measure the diameter of the fungal colony.

-

Calculate the percentage of mycelial growth inhibition compared to a control plate containing only the solvent.

Data Presentation: Antifungal Activity of Thio-Substituted Pyrimidines

| Compound Class | Specific Derivative | Target Fungus | EC₅₀ (µg/mL) | Reference |

| Benzimidazole Pyrimidine Thioether | Compound 4m | Botrytis cinerea | 0.13 | [18] |

| Pyrimidine containing Amide | Compound 5o | Phomopsis sp. | 10.5 | [17] |

II. Thio-Substituted Pyrimidines in Materials Science: Pioneering Organic Electronics

Beyond their medicinal applications, thio-substituted pyrimidines are gaining traction in the field of materials science, particularly in the development of organic semiconductors for electronic devices.[19] The introduction of the thio-group can significantly influence the electronic properties of the pyrimidine core, making these compounds promising building blocks for organic field-effect transistors (OFETs), organic photovoltaics (OPVs), and organic light-emitting diodes (OLEDs).

A. Rationale for Use in Organic Electronics

The pyrimidine ring itself is an electron-deficient system, and the introduction of a thioether linkage can further modulate the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energy levels of the resulting molecule or polymer.[19] This tunability of the electronic bandgap is crucial for designing materials with desired charge transport properties. Furthermore, the sulfur atom can facilitate intermolecular interactions, promoting molecular packing and enhancing charge mobility in the solid state.

B. Synthesis and Characterization of Pyrimidine-Based Conjugated Polymers

The synthesis of pyrimidine-containing conjugated polymers can be achieved through various polymerization techniques, including aldol condensation reactions.[20]

This protocol provides a general method for the synthesis of these polymers.[20]

Step 1: Monomer Synthesis

-

Synthesize a 2-alkoxy-4,6-dimethylpyrimidine monomer. This can be achieved by reacting 2,4-dichloro-6-methylpyrimidine with the corresponding sodium alkoxide.

Step 2: Polymerization

-

Dissolve the 2-alkoxy-4,6-dimethylpyrimidine monomer and an aromatic dialdehyde in a suitable solvent (e.g., THF).

-

Add a strong base, such as potassium tert-butoxide, to initiate the aldol condensation reaction.

-

Stir the reaction mixture at room temperature or with gentle heating for a specified period (e.g., 24-48 hours).

-

Precipitate the polymer by pouring the reaction mixture into a non-solvent (e.g., methanol).

-

Collect the polymer by filtration, wash with the non-solvent, and dry under vacuum.

The synthesized polymers are typically characterized by a range of techniques to determine their structure, molecular weight, and optoelectronic properties.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To confirm the polymer structure.

-

Gel Permeation Chromatography (GPC): To determine the molecular weight and polydispersity index (PDI).[21]

-

UV-Visible Absorption Spectroscopy: To study the electronic absorption properties and determine the optical bandgap.[21]

-

Photoluminescence (PL) Spectroscopy: To investigate the emission properties.[21]

-

Cyclic Voltammetry (CV): To determine the HOMO and LUMO energy levels.

-

Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC): To assess the thermal stability and phase transitions of the polymers.[21]

Data Presentation: Properties of a Pyrimidine-Based Conjugated Polymer

| Polymer | λₘₐₓ (solution, nm) | λₘₐₓ (film, nm) | HOMO (eV) | LUMO (eV) | Bandgap (eV) |

| P1 | 425 | 430 | -5.85 | -3.20 | 2.65 |

Data adapted from a study on pyrimidine-containing conjugated polymers.[20]

III. Conclusion and Future Perspectives

Thio-substituted pyrimidines represent a remarkably versatile class of compounds with significant and expanding applications in both medicinal chemistry and materials science. Their ability to interact with a wide range of biological targets makes them a continuing source of inspiration for the development of new anticancer, antiviral, and antifungal agents. The exploration of their host-directed antiviral mechanisms opens up new avenues for combating drug resistance. In the realm of materials science, the tunable electronic properties of thio-substituted pyrimidine-based polymers position them as promising candidates for the next generation of organic electronic devices.

Future research in this field will likely focus on the rational design of more potent and selective therapeutic agents through a deeper understanding of their structure-activity relationships and mechanisms of action. In materials science, the development of novel synthetic methodologies to create well-defined and highly ordered thio-substituted pyrimidine-based materials will be crucial for unlocking their full potential in high-performance electronic applications. The convergence of these two fields may also lead to the development of innovative theranostic agents and biocompatible electronic materials.

IV. References

-

Slaine, P. D., Kleer, M., Duguay, B. A., Pringle, E. S., Kadijk, E., Ying, S., Balgi, A., Roberge, M., McCormick, C., & Khaperskyy, D. A. (2021). Thiopurines Activate an Antiviral Unfolded Protein Response That Blocks Influenza A Virus Glycoprotein Accumulation. Journal of Virology, 95(11), e00453-21. --INVALID-LINK--

-

Gawel, K., et al. (2022). Synthesis, Structural Characterization and Anticancer Activity of New 5-Trifluoromethyl-2-thioxo-thiazolo[4,5-d]pyrimidine Derivatives. Pharmaceuticals, 15(1), 92. --INVALID-LINK--

-

Slaine, P. D., et al. (2021). Thiopurines activate an antiviral unfolded protein response that blocks influenza A virus glycoprotein accumulation. Journal of Virology, JVI.00453-21. --INVALID-LINK--

-

Slaine, P. D., et al. (2021). Thiopurines Activate an Antiviral Unfolded Protein Response That Blocks Influenza A Virus Glycoprotein Accumulation. ResearchGate. --INVALID-LINK--

-

Slaine, P. D., et al. (2020). Thiopurines activate an antiviral unfolded protein response that blocks viral glycoprotein accumulation in cell culture infection model. ResearchGate. --INVALID-LINK--

-

Neelaveni, K., et al. (2022). Thiophenebearing pyrimidine derivatives synthesis from chalcones: In silico ADME/T studies and molecular docking studies. Journal of Pharmaceutical Negative Results. --INVALID-LINK--

-

Hassan, A. S., et al. (2017). Synthesis and Anti-Bacterial Activities of a Bis-Chalcone Derived from Thiophene and Its Bis-Cyclized Products. Molecules, 22(12), 2123. --INVALID-LINK--

-

Slaine, P. D., et al. (2020). Thiopurines activate an antiviral unfolded protein response that blocks viral glycoprotein accumulation in cell culture infection model. bioRxiv. --INVALID-LINK--

-

Eissa, I. H., et al. (2023). New Thieno[2,3-d]pyrimidines as Anticancer VEGFR-2 Inhibitors with Apoptosis Induction: Design, Synthesis, and Biological and In Silico Studies. Bentham Science Publishers. --INVALID-LINK--

-

Abu-Zaied, M. A., et al. (2021). Anti-Covid-19 Drug Analogues: Synthesis of Novel Pyrimidine Thioglycosides as Antiviral Agents Against SARS-COV-2 and Avian Influenza H5N1 Viruses. ACS Omega, 6(26), 16890–16904. --INVALID-LINK--

-

Eissa, I. H., et al. (2023). Discovery of new VEGFR-2 inhibitors and apoptosis inducer-based thieno[2,3-d]pyrimidine. Future Medicinal Chemistry. --INVALID-LINK--

-

Eissa, I. H., et al. (2021). Discovery of thieno[2,3-d]pyrimidine-based derivatives as potent VEGFR-2 kinase inhibitors and anti-cancer agents. Bioorganic Chemistry, 112, 104947. --INVALID-LINK--

-

Vamvounis, G., et al. (2014). Synthesis and characterization of novel semiconducting polymers containing pyrimidine. Polymer Chemistry, 5(10), 3474-3481. --INVALID-LINK--

-

Kaur, M., et al. (2016). Thieno[2,3-d]pyrimidine based derivatives as kinase inhibitors and anticancer agents. European Journal of Medicinal Chemistry, 112, 246-257. --INVALID-LINK--

-

Neelaveni, K., et al. (2022). Thiophenebearing pyrimidine derivatives synthesis from chalcones: In silico ADME/T studies and molecular docking studies. Journal of Pharmaceutical Negative Results. --INVALID-LINK--

-

Chen, J., et al. (2021). Synthesis and Antifungal Activity of Pyrimidine Derivatives Containing an Amide Moiety. Frontiers in Chemistry, 9, 695628. --INVALID-LINK--

-

Chen, J., et al. (2021). Synthesis and Antifungal Activity of Pyrimidine Derivatives Containing an Amide Moiety. Frontiers in Chemistry, 9, 695628. --INVALID-LINK--

-

Abu-Zaied, M. A., et al. (2021). Anti-Covid-19 Drug Analogues: Synthesis of Novel Pyrimidine Thioglycosides as Antiviral Agents Against SARS-COV-2 and Avian Influenza H5N1 Viruses. ACS Omega, 6(26), 16890-16904. --INVALID-LINK--

-

Eissa, I. H., et al. (2023). Discovery of new VEGFR-2 inhibitors and apoptosis inducer-based thieno[2,3- d]pyrimidine. Future Medicinal Chemistry, 15(22), 2065-2086. --INVALID-LINK--

-

Abu-Zaied, M. A., et al. (2021). Anti-Covid-19 Drug Analogues: Synthesis of Novel Pyrimidine Thioglycosides as Antiviral Agents Against SARS-COV-2 and Avian Influenza H5N1 Viruses. ResearchGate. --INVALID-LINK--

-

Vamvounis, G., et al. (2013). Synthesis and characterization of novel semiconducting polymers containing pyrimidine. Polymer Chemistry, 4(6), 1933-1939. --INVALID-LINK--

-

Abu-Zaied, M. A., et al. (2021). Anti-Covid-19 Drug Analogues: Synthesis of Novel Pyrimidine Thioglycosides as Antiviral Agents Against SARS-COV-2 and Avian Influenza H5N1 Viruses. ACS Omega, 6(26), 16890-16904. --INVALID-LINK--

-

Abu-Zaied, M. A., et al. (2022). Synthesis of novel pyridine and pyrimidine thioglycoside phosphoramidates for the treatment of COVID-19 and influenza A viruses. Journal of Enzyme Inhibition and Medicinal Chemistry, 37(1), 1836-1851. --INVALID-LINK--

-

Wang, Y., et al. (2021). Synthesis and fungicidal activity of novel benzimidazole derivatives bearing pyrimidine-thioether moiety against Botrytis cinerea. Pest Management Science, 77(12), 5529-5536. --INVALID-LINK--

-

Chen, J., et al. (2021). Synthesis and Antifungal Activity of Pyrimidine Derivatives Containing an Amide Moiety. Frontiers in Chemistry, 9, 695628. --INVALID-LINK--

-

Zhang, L., et al. (2013). Synthesis and Antifungal Activities of Some Novel Pyrimidine Derivatives. Molecules, 18(1), 1083-1094. --INVALID-LINK--

-

Abuelizz, H. A., et al. (2020). 2-Thiopyrimidine/chalcone hybrids: design, synthesis, ADMET prediction, and anticancer evaluation as STAT3/STAT5a inhibitors. Journal of Enzyme Inhibition and Medicinal Chemistry, 35(1), 1333-1349. --INVALID-LINK--

-

Goto, H., et al. (2010). Liquid Crystalline π-Conjugated Copolymers Bearing a Pyrimidine Type Mesogenic Group. International Journal of Molecular Sciences, 11(11), 4561-4577. --INVALID-LINK--

-

Schewe, T., et al. (1973). [Action of the systemic fungicide dexon on several NADH dehydrogenases]. Acta Biologica et Medica Germanica, 31(1), 75-88. --INVALID-LINK--

-

Al-Amiery, A. A., et al. (2023). Synthesis and characterization of Pyrimidine from chalcone as a polymeric prodrug with fusidic acid and ZnO and study bioactivity. Journal of Population Therapeutics and Clinical Pharmacology, 30(16), 112-123. --INVALID-LINK--

-

Yuan, H., et al. (2023). Pyrimidine Derivatives: Research Advances and Prospects in the Discovery of New Pesticides. Journal of Agricultural and Food Chemistry, 71(38), 13837-13853. --INVALID-LINK--

-

Kumar, M., et al. (2015). Pyrimidine-based functional fluorescent organic nanoparticle probe for detection of Pseudomonas aeruginosa. RSC Advances, 5(58), 46995-46999. --INVALID-LINK--

-

Movassaghi, M., & Hill, M. D. (2006). Single-Step Synthesis of Pyrimidine Derivatives. Journal of the American Chemical Society, 128(44), 14254–14255. --INVALID-LINK--

-

Various Authors. (n.d.). Synthesis of pyrimidines. Organic Chemistry Portal. --INVALID-LINK--

-

Al-Amiery, A. A., et al. (2023). Preparation, Characterization and in Silico Study of Some Pyrimidine Derivatives That Contain a Chalcone Group and Study of Their Biological Activity. Molecules, 28(22), 7578. --INVALID-LINK--

-

Movassaghi, M., & Hill, M. D. (2007). Synthesis of pyrimidines by direct condensation of amides and nitriles. Nature Protocols, 2(8), 2018–2023. --INVALID-LINK--

-

Szychta, M., et al. (2024). Pyrimidine Schiff Bases: Synthesis, Structural Characterization and Recent Studies on Biological Activities. Molecules, 29(4), 785. --INVALID-LINK--

References

- 1. discovery.researcher.life [discovery.researcher.life]

- 2. tandfonline.com [tandfonline.com]

- 3. researchgate.net [researchgate.net]

- 4. Discovery of new VEGFR-2 inhibitors and apoptosis inducer-based thieno[2,3- d]pyrimidine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. pnrjournal.com [pnrjournal.com]

- 6. researchgate.net [researchgate.net]

- 7. Thiopurines Activate an Antiviral Unfolded Protein Response That Blocks Influenza A Virus Glycoprotein Accumulation - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Thiopurines activate an antiviral unfolded protein response that blocks influenza A virus glycoprotein accumulation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. researchgate.net [researchgate.net]

- 11. biorxiv.org [biorxiv.org]

- 12. Anti-Covid-19 Drug Analogues: Synthesis of Novel Pyrimidine Thioglycosides as Antiviral Agents Against SARS-COV-2 and Avian Influenza H5N1 Viruses - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Synthesis of novel pyridine and pyrimidine thioglycoside phosphoramidates for the treatment of COVID-19 and influenza A viruses - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. [Action of the systemic fungicide dexon on several NADH dehydrogenases] [pubmed.ncbi.nlm.nih.gov]

- 15. Frontiers | Synthesis and Antifungal Activity of Pyrimidine Derivatives Containing an Amide Moiety [frontiersin.org]

- 16. pubs.acs.org [pubs.acs.org]

- 17. Synthesis and Antifungal Activity of Pyrimidine Derivatives Containing an Amide Moiety - PMC [pmc.ncbi.nlm.nih.gov]

- 18. Synthesis and fungicidal activity of novel benzimidazole derivatives bearing pyrimidine-thioether moiety against Botrytis cinerea - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. Synthesis and characterization of novel semiconducting polymers containing pyrimidine [morressier.com]

- 20. researchgate.net [researchgate.net]

- 21. Liquid Crystalline π-Conjugated Copolymers Bearing a Pyrimidine Type Mesogenic Group - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to 2-(Carboxymethylthio)-4-methylpyrimidine and its Analogs for Researchers and Drug Development Professionals

Introduction

The pyrimidine scaffold is a cornerstone in medicinal chemistry, forming the structural basis for a multitude of biologically active compounds, including essential components of nucleic acids and a wide range of pharmaceuticals.[1][2][3] Among the vast landscape of pyrimidine derivatives, 2-(Carboxymethylthio)-4-methylpyrimidine and its analogs represent a class of compounds with significant therapeutic potential. The strategic placement of the carboxymethylthio group at the 2-position and a methyl group at the 4-position of the pyrimidine ring provides a unique combination of electronic and steric properties, making these molecules attractive candidates for drug discovery and development.[4]